molecular formula C8H5BrF5NO B12118050 1-(5-Bromopyridin-3-yl)-2,2,3,3,3-pentafluoropropan-1-ol

1-(5-Bromopyridin-3-yl)-2,2,3,3,3-pentafluoropropan-1-ol

Cat. No.: B12118050
M. Wt: 306.03 g/mol
InChI Key: RPONGELDAQAWMM-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)-2,2,3,3,3-pentafluoropropan-1-ol is a chemical compound that features a bromopyridine moiety and a pentafluoropropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-3-yl)-2,2,3,3,3-pentafluoropropan-1-ol typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 5-bromopyridine. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Addition of Pentafluoropropanol: The brominated pyridine is then reacted with pentafluoropropanol under basic conditions to form the desired product. This step may involve the use of a base such as potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-3-yl)-2,2,3,3,3-pentafluoropropan-1-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group in the pentafluoropropanol moiety can be oxidized to form a ketone or reduced to form an alkane.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can produce ketones or alkanes, respectively.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)-2,2,3,3,3-pentafluoropropan-1-ol has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it suitable for the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Industrial Applications: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)-2,2,3,3,3-pentafluoropropan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The bromopyridine moiety can interact with the active site of the enzyme, while the pentafluoropropanol group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyridin-3-yl)methanamine: This compound features a similar bromopyridine moiety but with a methanamine group instead of a pentafluoropropanol group.

    5-Bromopyridine-3-acetonitrile: Another similar compound with a bromopyridine moiety and an acetonitrile group.

Uniqueness

1-(5-Bromopyridin-3-yl)-2,2,3,3,3-pentafluoropropan-1-ol is unique due to the presence of the pentafluoropropanol group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, solubility, and binding affinity in various applications, making it a valuable building block in synthetic chemistry.

Properties

Molecular Formula

C8H5BrF5NO

Molecular Weight

306.03 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)-2,2,3,3,3-pentafluoropropan-1-ol

InChI

InChI=1S/C8H5BrF5NO/c9-5-1-4(2-15-3-5)6(16)7(10,11)8(12,13)14/h1-3,6,16H

InChI Key

RPONGELDAQAWMM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C(C(C(F)(F)F)(F)F)O

Origin of Product

United States

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